CA IX/CA II Selectivity Ratio: 3,5-Difluorophenyl Sulfamate Versus Unsubstituted Phenyl Sulfamate
The lead molecule phenylsulfamate potently inhibits both cytosolic CA I/II and transmembrane CA IX/XII without isoform selectivity. In contrast, the fluorinated phenyl sulfamate series, of which 3,5-difluorophenyl sulfamate is a representative member, reverses this profile: these compounds exhibit stronger inhibition of CA IX (Ki range 2.8–47 nM) and CA XII (Ki range 1.9–35 nM) than of CA I (Ki range 53–415 nM) and CA II (Ki range 20–113 nM). The resulting CA IX/CA II selectivity ratio reaches 11.4–12.1, meaning the compound is over an order of magnitude more selective for the tumor-associated isoform than the unsubstituted parent, which shows essentially no selectivity [1]. Precise Ki values for 3,5-difluorophenyl sulfamate against each individual isoform were not publicly disclosed in the primary source; the data presented represent the full fluorinated series and support class-level differentiation.
| Evidence Dimension | CA IX/CA II selectivity ratio |
|---|---|
| Target Compound Data | CA IX Ki = 2.8–47 nM; CA II Ki = 20–113 nM; selectivity ratio = 11.4–12.1 (fluorinated series range, containing 3,5-difluorophenyl sulfamate) [1] |
| Comparator Or Baseline | Phenylsulfamate: potent CA I/II inhibitor with modest activity against CA IX/XII; selectivity ratio ≈ 1 (no isoform discrimination) [1] |
| Quantified Difference | Selectivity ratio shifted from ≈1 (non-selective) to 11.4–12.1 (CA IX-selective) upon fluorination [1] |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human CA isoforms I, II, IX, and XII [1] |
Why This Matters
Procurement of the 3,5-difluoro analog is essential for experiments requiring selective pharmacological targeting of CA IX/XII while sparing off-target cytosolic isoforms (CA I/II), a critical parameter in tumor hypoxia research.
- [1] Winum, J.-Y., Innocenti, A., Vullo, D., Montero, J.-L., & Supuran, C. T. (2009). Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. Bioorganic & Medicinal Chemistry Letters, 19(17), 5082–5085. View Source
